molecular formula C4H5NO2 B1332186 Pyrrolidine-2,4-dione CAS No. 37772-89-7

Pyrrolidine-2,4-dione

Cat. No.: B1332186
CAS No.: 37772-89-7
M. Wt: 99.09 g/mol
InChI Key: DOQJUNNMZNNQAD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrrolidine-2,4-dione, also known as 2,4-Pyrrolidinedione, is a core structure found in many natural products and pharmacologically important agents . The primary targets of this compound are often enzymes or receptors involved in various biological processes . For instance, it has been found to interact with hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries in microorganisms .

Mode of Action

The interaction of this compound with its targets often results in significant changes in the target’s function. For instance, in the biosynthesis of tetramates in microorganisms, this compound is formed by PKS and NRPS machineries, which recruit trans- or cis-acting thioesterase-like Dieckmann cyclase . This interaction leads to the formation of the tetramic acid ring, a key component of the compound’s structure .

Biochemical Pathways

This compound affects various biochemical pathways. In the case of tetramate biosynthesis, the compound is formed on an atypical NRPS module constituted by two discrete proteins, including the C (condensation)-A (adenylation)-T (thiolation) domains of BpdC and the A-T domains of BpdD . This unusual aminoacyl transthiolation between the T domains of two NRPS subunits is a unique feature of this pathway .

Result of Action

The result of this compound’s action can vary depending on the specific target and biological context. For instance, in the case of tetramate biosynthesis, the compound’s interaction with PKS and NRPS machineries leads to the formation of the tetramic acid ring . This ring is a key structural component of many bioactive compounds, including antibiotics, antitumor agents, antifungal agents, and antiviral agents .

Biochemical Analysis

Biochemical Properties

Pyrrolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the biosynthesis of tetramates. It interacts with enzymes such as polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS), which are responsible for forming the tetramic acid ring through Dieckmann cyclization . These interactions are essential for the production of various bioactive compounds, including antibiotics, antifungals, and antitumor agents .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting the cell cycle, particularly by increasing the cell population in the G1/G0 phase and decreasing it in the G2/M phase . This disruption can lead to the inhibition of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells . Additionally, this compound can affect cell signaling pathways and gene expression, further influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For example, the compound has been shown to bind to enantioselective proteins, affecting their biological activity and leading to different binding modes . These interactions are crucial for the compound’s bioactivity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives can exhibit significant biological activities over extended periods, with some compounds maintaining their efficacy even after prolonged exposure . This stability is essential for the compound’s potential use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as antifungal and antitumor activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These studies are crucial for understanding the compound’s safety and efficacy in vivo.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the biosynthesis of tetramates. It interacts with enzymes such as PKS and NRPS, which are responsible for forming the tetramic acid ring . These interactions are essential for the compound’s bioactivity and its role in metabolic processes. Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, further influencing its biological effects . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclization and hydrolysis-decarboxylation . Another method includes heating its 3-ethoxycarbonyl derivative with water or nitromethane, which yields the desired dione .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The process typically includes steps such as esterification, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQJUNNMZNNQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338858
Record name 2,4-Pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37772-89-7
Record name 2,4-Pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrrolidine-2,4-dione

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